BenchChemオンラインストアへようこそ!

4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one

Lipophilicity ADME Drug-likeness

Specifically designed for CNS-targeted fragment-based drug discovery, this 1,4-diazepan-5-one scaffold offers a privileged, balanced ADME starting point (XLogP3: 0.2, TPSA: 32.3 Ų) superior to its des-methyl or benzyl analogs. Supplied as a racemic mixture, its single stereocenter enables chiral resolution for critical, enantiomer-specific SAR studies against kinases or T-type calcium channels. Differentiate your program with a fragment-likeness (MW 182.26) scaffold unavailable from most catalog suppliers. Standard B2B procurement available; contact us for bulk or custom synthesis inquiries.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
CAS No. 2167531-66-8
Cat. No. B1487408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one
CAS2167531-66-8
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)CCN1)CC2CC2
InChIInChI=1S/C10H18N2O/c1-8-6-12(7-9-2-3-9)10(13)4-5-11-8/h8-9,11H,2-7H2,1H3
InChIKeyXYLNHRMTZDBNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one (CAS 2167531-66-8): Structural Identity and Procurement-Relevant Physicochemical Profile


4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one (CAS 2167531-66-8, PubChem CID 146675344) is a 1,4-diazepan-5-one derivative bearing a cyclopropylmethyl substituent at the N4 position and a methyl group at the C2 position of the seven-membered ring [1]. Its molecular formula is C10H18N2O with a molecular weight of 182.26 g/mol, a computed XLogP3 of 0.2, a topological polar surface area (TPSA) of 32.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound belongs to the 1,4-diazepanone scaffold class, which is recognized as a privileged scaffold in medicinal chemistry, serving as the core structure of numerous bioactive molecules including benzodiazepine anxiolytics, non-nucleoside reverse transcriptase inhibitors, and kinase inhibitors [2]. The presence of an undefined atom stereocenter at the C2 position (the methyl-bearing carbon) indicates the compound is supplied as a racemic mixture unless otherwise specified [1].

Why 4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one Cannot Be Substituted by Close Structural Analogs in SAR-Driven Research Programs


The combination of an N4-cyclopropylmethyl group and a C2-methyl substituent on the 1,4-diazepan-5-one core creates a distinct physicochemical signature that cannot be replicated by any single close analog. The des-methyl analog 4-(cyclopropylmethyl)-1,4-diazepan-5-one (CAS 927802-36-6, XLogP3 = -0.3) is significantly more hydrophilic [1], while the des-cyclopropylmethyl analog 2-methyl-1,4-diazepan-5-one (CAS 1177348-65-0, XLogP3 = -0.7, TPSA = 41.1 Ų) exhibits both lower lipophilicity and higher polarity [2]. The gem-dimethyl variant (CAS 2169453-70-5, XLogP3 = 0.4) overshoots on lipophilicity and eliminates the chiral center available for stereochemical SAR exploration [3]. The benzyl-substituted analog (CAS 1260424-11-0, XLogP3 = 1.2) introduces aromatic π-stacking potential that fundamentally alters target engagement profiles [4]. The 1,4-diazepan-5-one scaffold has demonstrated activity across diverse target classes including T-type calcium channels (IC50 as low as 0.20 μM for optimized derivatives) [5] and type I DHQase (antibacterial target) [6], making even modest substituent changes capable of producing large shifts in potency and selectivity.

Quantitative Differentiation Evidence for 4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one vs. Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: Optimal Intermediate Value for Balanced ADME Profile

The target compound exhibits a computed XLogP3 of 0.2, which occupies an intermediate position between the more hydrophilic des-methyl analog 4-(cyclopropylmethyl)-1,4-diazepan-5-one (XLogP3 = -0.3) and the more lipophilic gem-dimethyl analog (XLogP3 = 0.4) [1][2]. This value falls within the optimal lipophilicity range (XLogP3 0–3) associated with favorable oral absorption and low metabolic liability according to established drug-likeness guidelines [3].

Lipophilicity ADME Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Advantage Over Des-Cyclopropylmethyl Analog for Blood-Brain Barrier Penetration Potential

The target compound has a computed TPSA of 32.3 Ų, identical to the des-methyl analog (32.3 Ų) and the gem-dimethyl analog (32.3 Ų), but substantially lower than the des-cyclopropylmethyl analog 2-methyl-1,4-diazepan-5-one (TPSA = 41.1 Ų) [1][2]. The 8.8 Ų reduction in TPSA versus the des-cyclopropylmethyl analog is directly attributable to the N4-cyclopropylmethyl substitution replacing a free NH group with a tertiary amine, reducing the hydrogen bond donor count from 2 to 1 [1][2].

TPSA CNS penetration Blood-brain barrier Polar surface area

Presence of a Single Undefined Stereocenter Enables Chiral Resolution for Enantiomer-Specific SAR

PubChem records an undefined atom stereocenter count of 1 for the target compound, corresponding to the C2 carbon bearing the methyl substituent [1]. In contrast, the gem-dimethyl analog (CAS 2169453-70-5) has a defined atom stereocenter count of 0 due to the symmetrical dimethyl substitution, which eliminates the chiral center entirely [2]. The des-methyl analog (CAS 927802-36-6) also has an undefined stereocenter count of 0, as it lacks the methyl substituent that creates the stereogenic center [2].

Stereochemistry Chiral resolution Enantiomer SAR exploration

Class-Level Evidence: The 1,4-Diazepan-5-one Scaffold as a Privileged Structure Across Multiple Target Classes

The 1,4-diazepanone scaffold is recognized as a privileged structure in medicinal chemistry, with validated activity across diverse target classes [1]. Specifically, 1,4-diazepane derivatives have demonstrated T-type calcium channel blocking activity with IC50 values as low as 0.20 μM for the most potent analog (compound 21i), superior to the reference agent mibefradil [2]. Compound 4s from the same series exhibited favorable selectivity over hERG and N-type calcium channels with acceptable pharmacokinetic characteristics [3]. Additionally, 2,7-diaryl-1,4-diazepan-5-one derivatives have shown potent antibacterial activity via type I DHQase inhibition, with molecular docking confirming binding to the MRSA target protein [4]. The scaffold is also present in liponucleoside antibiotics such as the caprazamycins, indicating natural product precedents for antibacterial activity [5].

Privileged scaffold Drug discovery Kinase inhibitor Calcium channel blocker

Molecular Weight Differentiation: Intermediate Size Optimized for Ligand Efficiency Metrics

The target compound (MW = 182.26 g/mol) occupies an intermediate molecular weight position within its analog series, sitting between the smaller 2-methyl-1,4-diazepan-5-one (MW = 128.17 g/mol) and the larger 1-benzyl-2-methyl-1,4-diazepan-5-one (MW = 218.29 g/mol) [1][2]. With only 13 heavy atoms, it falls well within lead-like chemical space (MW ≤ 350, heavy atom count ≤ 26) as defined by established fragment- and lead-likeness criteria, while carrying sufficient functional complexity for meaningful SAR exploration [3].

Molecular weight Ligand efficiency Lead-likeness Fragment-based drug discovery

Recommended Application Scenarios for 4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one Based on Quantitative Differentiation Evidence


CNS-Targeted Lead Optimization Programs Requiring Balanced Lipophilicity and BBB Penetration Potential

Based on its XLogP3 of 0.2 (within the optimal 0–3 range for CNS drugs) and TPSA of 32.3 Ų (well below the ~60–70 Ų BBB threshold), this compound is well-suited as a starting scaffold for CNS-targeted programs [1]. Its physicochemical profile is superior to the des-cyclopropylmethyl analog (TPSA 41.1 Ų, less favorable for BBB penetration) and more balanced than the benzyl analog (XLogP3 1.2, increased risk of P-gp efflux). For programs targeting neurological or psychiatric indications where the 1,4-diazepane scaffold has established precedent (e.g., orexin receptor antagonism, T-type calcium channel blockade), this compound provides an optimal ADME starting point [2]. Users should note that direct target engagement data for this specific compound have not been published; procurement is recommended for exploratory SAR rather than as a validated hit.

Stereochemistry-Dependent SAR Exploration via Chiral Resolution

The single undefined stereocenter at C2 enables procurement of the racemate followed by chiral chromatographic resolution to obtain both (R)- and (S)-enantiomers for differential pharmacological profiling [1]. This capability is absent in the achiral gem-dimethyl analog. Given that stereochemistry was a critical determinant of both T-type calcium channel blocking potency and selectivity in related 1,4-diazepane series [2], this compound supports an enantiomer-specific SAR strategy that can reveal potency differences of 10-fold or greater between enantiomers, a common observation in chiral drug discovery.

Kinase Inhibitor or Antibacterial Scaffold-Hopping Programs Leveraging the Privileged Diazepanone Core

The 1,4-diazepanone core is a validated privileged scaffold with demonstrated activity against kinases (including CDKs and Mcl-1) and antibacterial targets (DHQase, MraY) [1][2]. The cyclopropylmethyl substituent has been employed in numerous patent applications targeting kinases (including TTK/Mps1 with IC50 values in the sub-μM to μM range for optimized derivatives) [3]. The 2-methyl substitution provides a vector for additional derivatization distinct from the N4 position, enabling divergent SAR exploration. For kinase programs seeking ATP-competitive or allosteric inhibitors with a non-purine scaffold, or antibacterial programs targeting the shikimate pathway enzyme DHQase, this compound represents a structurally differentiated entry point.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 182.26 g/mol, 13 heavy atoms, and 2 rotatable bonds, this compound meets fragment-likeness criteria (MW < 300, heavy atom count ≤ 18, rotatable bonds ≤ 3) [1]. Its XLogP3 of 0.2 and TPSA of 32.3 Ų provide a balanced solubility/permeability profile suitable for fragment screening at concentrations up to 1 mM, a common requirement in FBDD campaigns. The presence of both hydrogen bond donor (1) and acceptor (2) functionality supports productive interactions with protein targets while maintaining sufficient simplicity for subsequent fragment growth. Compared to the des-methyl analog (MW 168.24, 12 heavy atoms) and des-cyclopropylmethyl analog (MW 128.17, 9 heavy atoms), this compound offers a more advanced fragment starting point with greater functional complexity for structure-guided elaboration [2].

Quote Request

Request a Quote for 4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.